Mozavaptan hydrochloride

概要

説明

Mozavaptan (hydrochloride) is a vasopressin receptor antagonist marketed by Otsuka. It was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone-producing tumors . Mozavaptan is known for its ability to block the action of vasopressin, a hormone that regulates water retention in the body .

準備方法

Synthetic Routes and Reaction Conditions: Mozavaptan (hydrochloride) is synthesized through a series of chemical reactions involving benzazepine derivatives.

Industrial Production Methods: Industrial production of Mozavaptan (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

化学反応の分析

反応の種類: モザバプタン (塩酸塩) は、以下を含むさまざまな化学反応を起こします。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基を別の官能基と置き換えます.

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応を促進する触媒などがあります .

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化誘導体が生成される一方、還元によって化合物の還元型が生成される可能性があります .

4. 科学研究への応用

モザバプタン (塩酸塩) は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Treatment of Hyponatremia

Mozavaptan has been primarily studied for its role in treating hyponatremia , particularly in patients with ectopic antidiuretic hormone (ADH) syndrome. In a clinical trial involving 16 patients, treatment with mozavaptan resulted in a significant increase in serum sodium levels from an average of 122.8 mEq/L to 133.3 mEq/L over seven days (P = 0.002). This improvement was associated with alleviation of symptoms related to hyponatremia .

- Approval Status : Mozavaptan was approved as an orphan drug for the treatment of hyponatremia in Japan in July 2006. Since its launch, over 100 patients have been treated with positive outcomes similar to those observed in clinical trials .

Potential Use in Cancer Therapy

Recent studies have indicated that mozavaptan may have applications beyond fluid management. Research on renal cell carcinoma (RCC) has shown that V2 receptor antagonists like mozavaptan can inhibit tumor growth and reduce cell viability in human RCC cell lines. In mouse xenograft models, both mozavaptan and tolvanptan were found to decrease tumor growth by reducing cell proliferation and angiogenesis while increasing apoptosis .

Comparative Efficacy with Other Vaptans

Mozavaptan is often compared with other vasopressin antagonists such as tolvaptan and conivaptan . While all three drugs target the vasopressin system, mozavaptan is noted for its selectivity towards V2 receptors, which may result in fewer side effects related to V1 receptor antagonism . However, studies suggest that patients previously sensitized to tolvanptan may also exhibit cross-reactivity to mozavaptan, indicating potential immunological concerns .

Future Directions and Research Opportunities

The versatility of mozavaptan opens avenues for further research into its applications:

- Neuro-Immune Disorders : Investigations into the role of vasopressin in neuro-immune interactions suggest that vaptans may modulate immune responses, potentially leading to new treatments for conditions like multiple sclerosis .

- Chronic Kidney Disease : The impact of V2 receptor antagonism on renal function and fluid balance presents opportunities for exploring mozavaptan's efficacy in chronic kidney disease management.

Summary Table of Clinical Findings

作用機序

モザバプタン (塩酸塩) は、バソプレシンがバソプレシン受容体、特に腎臓集合管細胞に存在する V2 受容体に結合することを拮抗することによって作用します 。 これにより、バソプレシンの抗利尿作用が阻害され、水利尿 (遊離水の排泄) が促進され、低ナトリウム血症が改善されます 。 関与する分子標的には、腎臓における水の再吸収に重要な役割を果たすバソプレシン V2 受容体があります .

類似化合物:

コニバプタン: 低ナトリウム血症の治療に用いられるもう1つのバソプレシン受容体拮抗薬.

トルバプタン: 同様の適応症で使用される選択的なバソプレシン V2 受容体拮抗薬.

モザバプタンの独自性: モザバプタン (塩酸塩) は、バソプレシン V2 受容体に対する特異的な結合親和性と選択性においてユニークであり、水分貯留と低ナトリウム血症に関連する状態の治療に非常に効果的です 。 経口バイオアベイラビリティと良好な安全性プロファイルにより、他の類似化合物とはさらに差別化されています .

類似化合物との比較

Conivaptan: Another vasopressin receptor antagonist used for the treatment of hyponatremia.

Tolvaptan: A selective vasopressin V2 receptor antagonist used for similar indications.

Uniqueness of Mozavaptan: Mozavaptan (hydrochloride) is unique in its specific binding affinity and selectivity for vasopressin V2 receptors, making it highly effective in treating conditions related to water retention and hyponatremia . Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .

生物活性

Mozavaptan hydrochloride is a vasopressin V2 receptor antagonist primarily used in the treatment of hyponatremia, particularly in patients with conditions such as ectopic antidiuretic hormone (ADH) syndrome. Approved in Japan in 2006, it is marketed under the name Physuline® by Otsuka Pharmaceutical Co., Ltd. This compound has garnered attention for its ability to manage serum sodium levels effectively, especially during aggressive chemotherapy regimens.

Mozavaptan acts by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This inhibition prevents the action of ADH, leading to increased water excretion (aquaresis) and, consequently, an increase in serum sodium concentration. The mechanism can be summarized as follows:

- Vasopressin V2 Receptor Antagonism : Mozavaptan binds to V2 receptors, blocking their activation by endogenous vasopressin.

- Increased Urine Output : By inhibiting these receptors, mozavaptan promotes diuresis, which helps correct hyponatremia.

Clinical Findings

A pivotal study evaluating the clinical effectiveness of mozavaptan involved 16 patients with ectopic ADH syndrome. The results demonstrated a statistically significant increase in serum sodium levels from an average of 122.8 ± 6.7 mEq/L to 133.3 ± 8.3 mEq/L after a 7-day treatment period (p = 0.002) . These findings underscore its efficacy in managing severe hyponatremia.

Case Study 1: Ectopic ADH Syndrome

In a clinical trial involving patients suffering from ectopic ADH syndrome, mozavaptan was administered for a short duration. The treatment not only improved serum sodium levels but also alleviated symptoms associated with hyponatremia, allowing patients to undergo aggressive cancer chemotherapy without the burden of fluid restrictions .

Case Study 2: Pediatric Hyponatremia Management

A pediatric case highlighted the use of tolvaptan (a related compound) in managing hyponatremia during chemotherapy for a germ cell tumor. Although this case focused on tolvaptan, it illustrates the challenges faced in managing similar conditions where vasopressin antagonists like mozavaptan could play a crucial role .

Efficacy in Hyponatremia Management

Mozavaptan has shown promise not just in isolated cases but across multiple studies assessing its role in treating hyponatremia due to various underlying causes:

- Clinical Trials : Over 100 patients have been treated with mozavaptan since its approval, with outcomes consistent with initial clinical trials indicating its effectiveness and safety .

- Long-term Outcomes : Following its introduction as an orphan drug, ongoing assessments have confirmed that mozavaptan can facilitate better management of fluid intake and improve overall quality of life for patients undergoing treatment for malignancies .

Comparative Analysis

The following table summarizes key pharmacological data and clinical applications of mozavaptan compared to other vasopressin antagonists:

| Drug Name | Receptor Target | Indications | Potency (IC50) | Approval Year |

|---|---|---|---|---|

| Mozavaptan | V2 | Hyponatremia | 1.2 µM | 2006 |

| Tolvaptan | V2 | Hyponatremia, Polycystic Kidney Disease | 14.0 nM | 2010 |

| Conivaptan | V1/V2 | Hyponatremia | Not specified | 2006 |

特性

IUPAC Name |

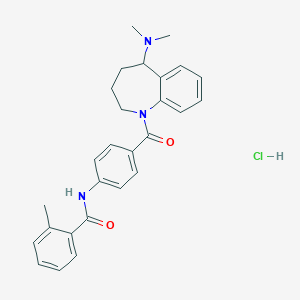

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOROBKPIULFQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930125 | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138470-70-9 | |

| Record name | Mozavaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138470-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOZAVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mozavaptan hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a vasopressin V2 receptor antagonist. [, ] This means it binds to the V2 receptors in the kidneys, blocking the action of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). [, ] By inhibiting ADH's action, this compound prevents water reabsorption in the kidneys, leading to increased urine output (aquaresis) and a subsequent increase in serum sodium concentration. [, ] This mechanism is particularly helpful in treating conditions like ectopic antidiuretic hormone syndrome (SIADH), where water retention and dilutional hyponatremia are prominent features. [, ]

Q2: What is the clinical significance of this compound in the context of cancer treatment?

A2: Hyponatremia, often presenting as SIADH, is a concerning side effect observed in some cancer patients undergoing chemotherapy, particularly with drugs like cyclophosphamide and cisplatin. [] This condition can be further exacerbated by tumor-derived AVP in some cases. [] this compound, by effectively treating SIADH and increasing serum sodium levels, allows for the continuation of potentially life-saving chemotherapy regimens in these patients. [] Furthermore, by alleviating the need for strict fluid restrictions, this compound contributes to an improved quality of life for these patients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。